2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form a cyclohexene intermediate. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can modify the chlorophenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oximes, hydrazones, and substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. It is believed to affect neuronal voltage-sensitive sodium and L-type calcium channels, leading to changes in cellular activity . This interaction can result in various physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, used as an anesthetic and analgesic.
Chlorphenesin: A muscle relaxant with a different mechanism of action.
Uniqueness
2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure and specific chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H23ClN2O |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H23ClN2O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-7-5-6-8-14(13)19/h5-8,15H,3-4,9-12H2,1-2H3 |
InChI Key |
UANRTLGGDJISTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)CC |
Origin of Product |
United States |
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